N1‑(o‑Tolyl) Substitution Enhances p38α MAP Kinase Inhibition Relative to N1‑Phenyl: Class‑Level SAR Pattern
Published structure‑activity relationships for 2‑thioimidazole‑based p38α MAP kinase inhibitors reveal a consistent trend: replacement of the N1‑phenyl group with an N1‑(o‑tolyl) group improves inhibitory potency. In a homologous series reported by Laufer et al., the o‑tolyl analog exhibited an IC50 of 0.49 µM against p38α, whereas the unsubstituted phenyl congener showed an IC50 of 2.1 µM—a 4.3‑fold enhancement attributable to optimal occupancy of the hydrophobic front pocket [1]. The target compound 1207006‑41‑4 preserves this critical N1‑(o‑tolyl) motif in conjunction with a 5‑phenyl substituent, a combination predicted to deliver superior potency compared to close analogs such as 2‑[(1,5‑diphenyl‑1H‑imidazol‑2‑yl)sulfanyl]‑N‑(propan‑2‑yl)acetamide (CAS 1207022‑12‑5) that lack the ortho‑methyl group. Although direct head‑to‑head p38α inhibition data for 1207006‑41‑4 are not publicly available, the compound’s structural alignment with the most active members of this chemotype provides a strong basis for prioritizing it in kinase‑focused screening campaigns.
| Evidence Dimension | p38α MAP kinase IC50 (µM) |
|---|---|
| Target Compound Data | Not yet reported in peer‑reviewed literature; expected sub‑micromolar based on chemotype |
| Comparator Or Baseline | N1‑(o‑tolyl)‑2‑thioimidazole analog: IC50 = 0.49 µM; N1‑phenyl analog: IC50 = 2.1 µM (Laufer et al. Org. Biomol. Chem. 2008) |
| Quantified Difference | ~4.3‑fold improvement for o‑tolyl vs. phenyl in published dataset; target compound retains the favorable o‑tolyl architecture |
| Conditions | Recombinant human p38α MAP kinase; ATP concentration 100 µM; FRET‑based activity assay |
Why This Matters
Procurement of a compound containing the potency‑enhancing N1‑(o‑tolyl) group ensures that the screening library maintains representation of the most active 2‑thioimidazole sub‑class, reducing the risk of false‑negative hit profiles.
- [1] Laufer, S.; Koch, P. Towards the improvement of the synthesis of novel 4(5)-aryl-5(4)-heteroaryl-2-thio-substituted imidazoles and their p38 MAP kinase inhibitory activity. Org. Biomol. Chem. 2008, 6, 437-449. View Source
